N-allyl-N-(3-chlorobenzyl)-N'-phenylurea

Description

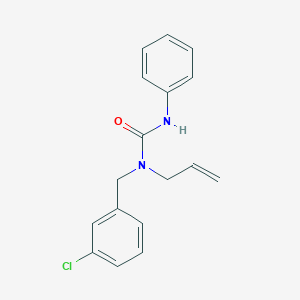

N-allyl-N-(3-chlorobenzyl)-N'-phenylurea is an unsymmetrically substituted phenylurea derivative characterized by a urea core (NHCONH) with three distinct substituents: an allyl group (N-allyl), a 3-chlorobenzyl group (N-(3-chlorobenzyl)), and a phenyl group (N'-phenyl). The compound’s structure combines features of both alkyl and aryl moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

300.8g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-phenyl-1-prop-2-enylurea |

InChI |

InChI=1S/C17H17ClN2O/c1-2-11-20(13-14-7-6-8-15(18)12-14)17(21)19-16-9-4-3-5-10-16/h2-10,12H,1,11,13H2,(H,19,21) |

InChI Key |

JPENLHRFMKPUQM-UHFFFAOYSA-N |

SMILES |

C=CCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C=CCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)

- Structure : Substituted with a 4-chloro-3-trifluoromethylphenyl group instead of the allyl-3-chlorobenzyl group.

- Activity: Exhibits potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest.

- Synthesis : Prepared via isocyanate intermediates under mild conditions, similar to methods used for other phenylurea derivatives .

N'-(3-chlorophenyl)-N,N-diphenylurea (CID 3819913)

- Structure : Features a 3-chlorophenyl group at the N'-position and two phenyl groups at the N-positions.

Insecticidal Phenylurea Derivatives

- Structure: Include a 2-chloronicotinohydrazide or trifluoromethylphenyl-ethanone hydrazone moiety.

- Activity : Demonstrated >90% mortality against beet armyworm larvae at 10 mg/L, outperforming commercial insecticides like chlorbenzuron. The chloro and trifluoromethyl groups enhance electrophilic reactivity, contributing to insecticidal potency .

Chlorbenzuron (Reference Compound)

Plant Growth Regulators

CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea)

DCPPU (N-(2,6-dichloro-pyridin-4-yl)-N'-phenylurea)

- Structure : Additional chloro substituents on the pyridyl ring.

- Impact : Increased chlorine content correlates with higher receptor binding affinity but may reduce solubility .

Data Tables

Table 1: Comparison of Key Phenylurea Derivatives

Table 2: Substituent Impact on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.